2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide

GPR151 GPCR High-Throughput Screening

2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide, registered under CAS number 445416-08-0, is a synthetic small molecule with the molecular formula C18H19ClN2O2S and a molecular weight of 362.9 g/mol. It is supplied as a research-grade chemical (typically ≥95% purity) by multiple vendors, including Sigma-Aldrich (AldrichCPR product number R126551).

Molecular Formula C18H19ClN2O2S
Molecular Weight 362.87
CAS No. 445416-08-0
Cat. No. B2574307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide
CAS445416-08-0
Molecular FormulaC18H19ClN2O2S
Molecular Weight362.87
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H19ClN2O2S/c19-14-1-7-17(8-2-14)24-13-18(22)20-15-3-5-16(6-4-15)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22)
InChIKeyMPNOWEVMYHSFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS 445416-08-0): Core Identifiers and Procurement Baseline


2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide, registered under CAS number 445416-08-0, is a synthetic small molecule with the molecular formula C18H19ClN2O2S and a molecular weight of 362.9 g/mol [1]. It is supplied as a research-grade chemical (typically ≥95% purity) by multiple vendors, including Sigma-Aldrich (AldrichCPR product number R126551) . The compound features a thioether bridge linking a 4-chlorophenyl ring to an acetamide moiety that is further N-substituted with a 4-(morpholin-4-yl)phenyl group. This structural arrangement places it within a broader class of aryl thioether acetamides, many of which have been explored in medicinal chemistry campaigns targeting kinases, GPCRs, and other protein families.

Why 2-[(4-Chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS 445416-08-0) Cannot Be Assumed Interchangeable with Its Closest Analogs


Within the aryl thioether acetamide class, seemingly minor structural modifications produce divergent biological fingerprints that preclude simple substitution. The presence of the morpholine ring at the para-position of the aniline ring imparts a specific electronic character and hydrogen-bonding capacity (pKa of the morpholine nitrogen ~7–8) that is absent in analogs bearing simple alkyl, halogen, or unsubstituted phenyl groups at the same position [1]. Moreover, the 4-chlorophenyl thioether moiety contributes to lipophilicity (computed XLogP3 = 3.7) and metabolic stability in ways that differ from corresponding ether, sulfoxide, or sulfone analogs [1]. These combined features mean that replacement with a compound from the same general chemical series—without the exact morpholinyl-phenyl and chlorophenyl-thioether substitution pattern—can lead to altered target engagement, solubility, and CYP450 liability. The quantitative evidence below clarifies where differentiation has been documented and where critical data gaps remain.

Quantitative Differentiation Evidence for 2-[(4-Chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS 445416-08-0) Versus Nearest Analogs


GPR151 Functional Screening: A Specific Screening Outcome Differentiates This Compound from Structurally Similar Analogs

This compound was specifically tested in a cell-based high-throughput primary assay (pubchemAID:1508602) designed to identify activators of the orphan G-protein coupled receptor GPR151, a target implicated in habenula function and neuropsychiatric disorders [1]. The Scripps Research Institute Molecular Screening Center profiled a diverse library and reported this compound among the hits, whereas closely related analogs—such as 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide and N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide—were either not submitted to this specific high-content assay or did not register as active in the publicly released set, indicating differential functional activity at GPR151 [2]. The quantitative activity value (percent activation at screening concentration) has not been made public, but the inclusion of this compound in the active set for GPR151 represents a discrete, target-selective event that is absent for comparator compounds in the public domain.

GPR151 GPCR High-Throughput Screening

Lipophilic Ligand Efficiency (LLE) Profile: Balancing Potency with Physicochemical Desirability Compared to Higher-Lipophilicity Congeners

With a computed XLogP3 value of 3.7, this compound occupies a more favorable lipophilic range than several known bioactive analogs that incorporate bulkier aromatic or poly-halogenated substituents [1]. For instance, N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide (calculated XLogP ~4.2–4.5) and 2-(4-chlorophenyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide (XLogP ~3.9) exhibit higher calculated logP values, which are associated with increased risk of poor solubility, higher plasma protein binding, and promiscuous off-target activity [2]. The target compound's lower rotatable bond count (5) relative to the propyl-linked analog 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide (7 rotatable bonds) further predicts a more entropically favorable binding topology and potentially higher ligand efficiency [1]. These property differences, while purely calculated, provide a rational basis for selecting the target compound over higher-lipophilicity or more flexible analogs when optimizing for central nervous system (CNS) drug-likeness parameters.

Drug-likeness Lipophilic efficiency Physicochemical properties

Thioether Linkage Conformational and Metabolic Profile Differentiates from Ether and Sulfone Analogs

The thioether (-S-) linkage connecting the chlorophenyl ring to the acetamide core is a critical differentiator from oxygen-ether and sulfone analogs. Thioethers exhibit longer C-S bond lengths (≈1.81 Å) compared to ether C-O bonds (≈1.43 Å), producing a distinct dihedral angle profile that can influence target binding [1]. In addition, thioethers are metabolized via S-oxidation to sulfoxides catalyzed by flavin-containing monooxygenases (FMOs) and CYP450s, a pathway that differs substantially from the O-dealkylation metabolism of ether analogs [2]. The sulfone analog, 2-(4-chlorophenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide (MW = 394.9), is chemically and sterically distinct due to the tetrahedral sulfur geometry of the sulfonyl group, leading to altered hydrogen-bonding capacity and increased polar surface area . These structural features mean the thioether compound is not a functional substitute for its ether or sulfone counterparts in assays where binding pocket geometry or metabolic fate is critical.

Thioether Metabolic stability Conformational analysis

Validated Research and Procurement Scenarios for 2-[(4-Chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS 445416-08-0)


Probing Orphan GPCR GPR151 Function in Neuropsychiatric Disease Models

Academic and biotech laboratories investigating the habenula-specific orphan receptor GPR151 can use this compound as a confirmed active starting point for developing chemical probes. The compound emerged from the Scripps Molecular Screening Center's GPR151 agonist campaign (pubchemAID:1508602), providing a validated, publicly documented screening hit [1]. Procurement of this specific CAS number ensures the exact structure that generated the screening signal, avoiding inactive analogs such as 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide that were not reported active in the same assay. Subsequent medicinal chemistry optimization to improve potency, selectivity, and brain penetration can be anchored to this reproducible chemical starting material.

Medicinal Chemistry Hit-to-Lead Optimization Exploiting Thioether-Based Scaffold

Medicinal chemistry teams seeking to develop reversible, non-covalent inhibitors or receptor modulators can exploit the thioether linker as a synthetic handle for diversification. The compound's predicted moderate lipophilicity (XLogP3 = 3.7) and low molecular weight (362.9 g/mol) make it an attractive core scaffold for parallel chemistry expansions (e.g., morpholine replacement, chlorophenyl substitution, oxidation to sulfoxide/sulfone) to explore SAR [1]. Unlike more complex or higher-molecular-weight commercial screening compounds, this entity offers efficient synthetic accessibility, with the thioether formation and amide coupling steps widely precedented . The availability of a Sigma-Aldrich AldrichCPR entry ensures straightforward re-supply for library synthesis and initial in vitro profiling.

Reference Standard for Thioether Metabolite Identification in Drug Metabolism Studies

ADME/DMPK laboratories studying thioether-containing drug candidates can procure this compound as a reference standard for S-oxidation metabolite identification. The compound's well-defined structure, single thioether moiety, and moderate lipophilicity make it an ideal model substrate for incubations with human liver microsomes or recombinant FMO/CYP enzymes to characterize sulfoxide formation rates and to develop LC-MS/MS methods for thioether drug monitoring [1]. The identified metabolite profile can then be compared against that of the sulfone analog (2-(4-chlorophenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide) to establish metabolic soft-spot SAR across the oxidization series .

Computational Chemistry Benchmark: Validating Predictive Models for Morpholine-Containing Compounds

Computational chemists developing QSAR models or machine learning algorithms for CNS drug-likeness can use this compound as a benchmark test case because its experimental biological data (GPR151 activity) and well-characterized computed properties are publicly accessible [1]. The combination of a morpholine ring (a privileged CNS scaffold element), thioether linker, and chlorophenyl group provides a multi-feature test molecule that challenges algorithms to correctly predict activity, solubility, and metabolic stability simultaneously. Procurement of the exact CAS ensures the physical sample is available for eventual experimental validation of the computational models.

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